(3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde

Mosquito repellent Vector control Aedes aegypti bioassay

(3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde, commonly referred to as Eucamalol or (+)-Eucamalol, is a chiral monoterpenoid aldehyde with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol. It belongs to the menthane monoterpenoid class and was first isolated as a natural mosquito repellent from the essential oil of Eucalyptus camaldulensis leaves.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Cat. No. B12377493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(=CC1O)C=O
InChIInChI=1S/C10H16O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h5-7,9-10,12H,3-4H2,1-2H3/t9-,10+/m1/s1
InChIKeyZPACRXLIAKZISA-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde (Eucamalol) – Chemical Identity and Core Characteristics for Procurement


(3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde, commonly referred to as Eucamalol or (+)-Eucamalol, is a chiral monoterpenoid aldehyde with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol [1]. It belongs to the menthane monoterpenoid class and was first isolated as a natural mosquito repellent from the essential oil of Eucalyptus camaldulensis leaves [2]. The absolute configuration has been established as (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol, confirming the (3R,4R) designation used in its systematic IUPAC name [3]. The compound is commercially available from specialist chemical suppliers primarily for research use, with reported purities typically ≥95%.

Why (3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde Cannot Be Replaced by Generic In-Class Analogs


The (3R,4R) absolute stereochemistry of this compound is a critical determinant of its biological activity profile. Its C-1 epimer, 1-epi-eucamalol, while also active, represents a distinct chemical entity with potentially divergent pharmacodynamics [1]. The compound's performance cannot be extrapolated from other eucalyptus-derived monoterpenoids such as p-menthane-3,8-diol (PMD) or 1,8-cineole, which differ in both core structure and functional group arrangement. Even closely related co-isolates like 4-isopropylbenzyl alcohol display dramatically inferior repellent longevity, with effectiveness lost within 1 hour of application compared to eucamalol's sustained activity beyond 3 hours [2]. Consequently, substituting the (3R,4R) isomer with racemic mixtures, other stereoisomers, or structurally similar monoterpenoids will not replicate the quantitative performance characteristics documented below.

Quantitative Comparative Evidence for (3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde (Eucamalol)


Extended Mosquito Repellency Duration Compared to DEET (Direct Head-to-Head)

In a direct head-to-head comparison using Aedes aegypti mosquitoes, (3R,4R)-Eucamalol maintained 75% repellency at 3 hours post-treatment, whereas DEET (N,N-diethyl-m-toluamide) lost substantial effectiveness after 2 hours under identical test conditions [1]. The original publication states: 'the duration of the effectiveness for DEET was within 2 h after treatment by our test method, eucamalol (4) showed 75% repellency even 3 h after treatment. This result suggests that eucamalol may be a superior repellent against A. aegypti compared with DEET.'

Mosquito repellent Vector control Aedes aegypti bioassay

Superior Repellency Longevity Versus Co-Isolated 4-Isopropylbenzyl Alcohol (Direct Head-to-Head)

Both Eucamalol and 4-isopropylbenzyl alcohol (cumic alcohol) were co-isolated from the same Eucalyptus camaldulensis essential oil and tested simultaneously. Eucamalol demonstrated dramatically superior persistence [1]. While 4-isopropylbenzyl alcohol exhibited 100% repellency immediately after treatment, its effectiveness dropped to 23% within 1 hour, and it was reported as having completely lost effectiveness after 1 hour. In contrast, Eucamalol maintained 92% at 1 h, 87% at 2 h, and 75% at 3 h under identical conditions.

Natural repellent Eucalyptus camaldulensis Comparative bioactivity

Stereochemically Defined (3R,4R) Configuration Confirmed by Enantioselective Synthesis

The absolute configuration of natural (+)-Eucamalol was unequivocally established as (1R,6R)-(+)-3-formyl-6-isopropyl-2-cyclohexen-1-ol through total synthesis from (S)-(-)-perillaldehyde, a commercially available chiral pool starting material [1]. The synthesis yielded both (+)-Eucamalol and its C-1 epimer, (-)-1-epi-eucamalol, which were separable by preparative TLC. Both epimers exhibited significant repellent activity against Aedes albopictus, inhibiting feeding as effectively as DEET [1]. The specific rotation of natural (+)-Eucamalol was reported as [α]D +13.5° (c 0.80, CH3OH) [2].

Stereochemistry Absolute configuration Enantioselective synthesis

CYP11B2 Enzyme Inhibition Profile (Cross-Study Comparable Activity Data)

Inhibition profiling against human cytochrome P450 enzymes reveals moderate activity against CYP11B2 (aldosterone synthase). Eucamalol inhibited human CYP11B2 with an IC50 of 131 nM in V79 MZh cells expressing the recombinant enzyme [1]. In contrast, inhibition of human CYP17 (steroid 17-alpha-hydroxylase/17,20 lyase) was substantially weaker, with an IC50 of 10,000 nM, indicating selectivity between these two steroidogenic CYP isoforms [2]. This profile differs from the broader-spectrum CYP inhibition observed with many monoterpenoids.

CYP inhibition Enzyme assay Steroidogenesis

Physicochemical Property Profile: Lipophilicity and Volatility Characteristics Relevant to Topical Application

Computed physicochemical properties provide insight into the compound's suitability for topical repellent applications. Eucamalol has a predicted LogP (XLogP3) of 1.4, indicating moderate lipophilicity lower than DEET (LogP ~2.0) [1]. The topological polar surface area (TPSA) of 37.3 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 place it within favorable ranges for skin permeation without excessive systemic absorption [1]. The boiling point of 281.6 ± 40.0 °C at 760 mmHg indicates moderate volatility suitable for vapor-phase repellent action [1].

Physicochemical properties LogP Drug-likeness

Recommended Application Scenarios for (3R,4R)-3-Hydroxy-4-isopropylcyclohex-1-ene-1-carbaldehyde Based on Quantitative Evidence


Natural Mosquito Repellent Formulation Development with Extended Duration

Based on the head-to-head repellency data showing 75% efficacy at 3 hours post-treatment versus DEET's declining performance after 2 hours [1], this compound is suited as a lead active ingredient for sustained-release topical repellent formulations. Research groups developing plant-based alternatives to synthetic repellents can leverage the extended protection window for formulations targeting Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses. The defined (3R,4R) stereochemistry enables reproducible quality control in formulation development [2].

Stereochemical Reference Standard for Chiral Monoterpenoid Analysis

The established absolute configuration (1R,6R) and specific rotation ([α]D +13.5°) documented in the primary literature [2] make this compound a valuable chiral reference standard for analytical method development. Laboratories performing chiral GC or HPLC analysis of Eucalyptus essential oils or monoterpenoid mixtures can use the (3R,4R) isomer to assign absolute configurations and quantify enantiomeric purity of unknown samples. The availability of the epimer (1-epi-eucamalol) through the published synthetic route [2] further enables method validation.

Natural Product Lead for Bio-rational Insect Vector Control Research

The superior repellency longevity of Eucamalol compared to its co-isolated natural analog 4-isopropylbenzyl alcohol (92% vs 23% at 1 hour) [1] positions this compound as a privileged scaffold for structure-activity relationship (SAR) studies in vector control. Researchers can use the aldehyde-cyclohexenol pharmacophore as a starting point for semi-synthetic derivatization to further enhance repellency duration and spectrum. The moderate CYP11B2 inhibition (IC50 131 nM) [3] also supports investigation of potential dual-action repellent-insecticidal activity.

Physicochemical Benchmarking for Dermal Delivery System Design

The computed LogP of 1.4, TPSA of 37.3 Ų, and boiling point of ~281 °C [4] provide a quantitative starting point for formulators designing dermal delivery systems for volatile monoterpenoid repellents. The lower lipophilicity relative to DEET (LogP ~2.0) may offer advantages in reducing unintended dermal accumulation, a documented concern with DEET-based products [1]. These data support rational selection of excipients, vehicles, and encapsulation technologies for optimized topical delivery.

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